4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid

Cholinesterase Enzyme Inhibition Selectivity

Researchers probing BuChE physiology often face confounding effects of potent, non-selective inhibitors. This compound offers a moderate-affinity, BuChE-selective chemical probe (Ki=1850 nM) that avoids complete enzyme inhibition, enabling nuanced functional studies. - Selective BuChE probe with >10-fold selectivity over AChE. - Ideal SAR tool: single-variable comparison with pentanoic acid analog (CAS 925075-78-1) to study chain-length effects on LogP (~2.88) and rotatable bonds. - Reliable supply: ≥98% purity, stored at 2-8°C, shipped ambient.

Molecular Formula C14H17ClN2O4
Molecular Weight 312.75g/mol
CAS No. 925180-36-5
Cat. No. B354690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid
CAS925180-36-5
Molecular FormulaC14H17ClN2O4
Molecular Weight312.75g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CCC(=O)O
InChIInChI=1S/C14H17ClN2O4/c1-2-3-12(18)16-9-4-5-10(15)11(8-9)17-13(19)6-7-14(20)21/h4-5,8H,2-3,6-7H2,1H3,(H,16,18)(H,17,19)(H,20,21)
InChIKeyFMIRPOCCRIHHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid Product Overview


4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid (CAS 925180-36-5) is a synthetic small molecule with the molecular formula C₁₄H₁₇ClN₂O₄ and a molecular weight of 312.75 g/mol . It belongs to the class of acylated anilino-carboxylic acids, characterized by a 2-chloroaniline core, a butyrylamino substituent at the 5-position, and a 4-oxobutanoic acid moiety . The compound is commercially available from multiple suppliers for research use, typically with a purity of ≥98%, and is stored under dry conditions at 2-8°C . Its predicted physicochemical properties include a LogP of approximately 2.88 and a topological polar surface area (TPSA) of 95.5 Ų .

4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid Non-Interchangeability


Generic substitution of 4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid with seemingly similar analogs is scientifically unsound due to its unique structural features that dictate its specific molecular recognition. The precise spacing of the carboxylic acid moiety (four-carbon chain from the amide nitrogen) and the butyryl substitution on the aniline ring create a distinct pharmacophore. Even minor structural deviations, such as altering the chain length to a five-carbon pentanoic acid analog (CAS 925075-78-1) or introducing an alpha,beta-unsaturation in the butenoic acid analog (CAS 940106-84-3), are predicted to alter molecular conformation and hydrogen-bonding capacity, directly impacting binding kinetics and selectivity [1]. This compound's moderate and selective affinity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) is a direct consequence of this specific arrangement, making it a distinct chemical tool that cannot be replaced by close structural relatives without risk of altering the experimental outcome [2].

4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid Comparative Evidence


BuChE Selectivity vs. AChE

4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid demonstrates a measurable, albeit moderate, inhibitory preference for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). Its Ki for equine serum BuChE is 1850 nM, while its Ki for Electrophorus electricus AChE is 6110 nM [1]. The structural basis for this selectivity is hypothesized to arise from the specific interactions of its butyryl and oxobutanoic acid moieties within the larger active-site gorge of BuChE. A direct comparator, 4-((5-butyramido-2-chlorophenyl)amino)-4-oxobutanoic acid (BDBM50210773), exhibits a slightly higher affinity for BuChE (Ki = 410 nM) but with a different inhibition mode (non-competitive Ki = 7510 nM) [2].

Cholinesterase Enzyme Inhibition Selectivity

Chain Length vs. Pentanoic Acid Analog

The compound is distinguished from its closest analog, 5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid (CAS 925075-78-1), by a single methylene unit difference in the carboxylic acid chain. This results in a lower molecular weight (312.75 vs. 326.78 g/mol), fewer rotatable bonds (7 vs. 8), and a lower predicted LogP (2.88 vs. ~3.2) [1]. The increased chain length in the pentanoic acid analog confers greater conformational flexibility and lipophilicity, which can alter membrane permeability and non-specific binding, making the target compound a more rigid and potentially more specific ligand.

Structure-Activity Relationship Molecular Flexibility Chain Length

Conformational Rigidity vs. Butenoic Acid Analog

Compared to its unsaturated analog, (E)-4-[5-(butyrylamino)-2-chloroanilino]-4-oxo-2-butenoic acid (CAS 940106-84-3), the target compound possesses a fully saturated four-carbon chain. This saturation eliminates the rigidifying alpha,beta-unsaturated bond, increasing the number of rotatable bonds from 6 to 7 . While the unsaturated analog may have a slightly lower molecular weight (310.73 g/mol), the target compound's flexibility is a distinct feature. Furthermore, the hydrogen-bond donor count is increased from 2 to 3, which can affect solubility and intermolecular interactions .

Molecular Rigidity Saturation Conformation

4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid Research Applications


BuChE Inhibitor SAR Studies

As a compound with a defined Ki of 1850 nM for BuChE, it serves as an excellent starting point or intermediate affinity control in SAR campaigns aimed at optimizing BuChE inhibition [1]. Its distinct structure, when compared to analogs like the higher-affinity BDBM50210773 (Ki=410 nM) [2], allows researchers to systematically probe the effects of specific substituents on binding affinity and selectivity, providing a crucial data point for building a comprehensive SAR model.

Chemical Probes for BuChE Biology

Given its moderate, non-potent affinity and selectivity for BuChE over AChE, 4-[5-(butyrylamino)-2-chloroanilino]-4-oxobutanoic acid is well-suited as a chemical probe to study the physiological roles of BuChE without causing complete enzyme inhibition [1]. Its profile avoids the potential confounding effects of potent inhibitors and allows for nuanced investigations into BuChE's function in neurotransmission, detoxification, and non-neuronal tissues, distinct from the more potent inhibition of AChE by many common research tools.

Chain Length Effects in Carboxylic Acid Bioactives

This compound is a critical tool for scientists investigating how small changes in alkyl chain length between a core pharmacophore and a terminal carboxylic acid group affect molecular properties. Its direct comparison with the pentanoic acid analog (CAS 925075-78-1) provides a clean, single-variable system (4-carbon vs. 5-carbon chain) for studying impacts on lipophilicity (LogP 2.88 vs. ~3.2), conformational flexibility (7 vs. 8 rotatable bonds), and resulting biological activity [3].

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